2,4-Dihydroxybenzohydrazide

描述

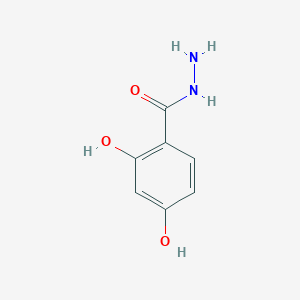

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUHTXVZGIOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157435 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-86-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Hydrazide Scaffolds in Contemporary Chemical Science

The hydrazide moiety (-CONHNH2) is a cornerstone in the development of novel compounds due to its unique structural and chemical properties. Hydrazides and their derivatives, particularly hydrazones, are recognized for their broad spectrum of biological activities. rsc.org Their significance in medicinal chemistry is underscored by their role in the creation of therapeutic agents with diverse applications. rsc.orgnovapublishers.com The presence of the azomethine group (–NHN=CH–) in hydrazones, formed from the condensation of hydrazides and aldehydes or ketones, is a key feature that contributes to their biological efficacy. nih.gov

Hydrazide scaffolds are integral to the synthesis of various heterocyclic compounds and can act as ligands for creating bioactive metal complexes. novapublishers.com This versatility has led to the development of compounds with a wide range of pharmacological properties. The ability of the hydrazone fragment to form hydrogen bonds with molecular targets enhances their activity, making them a focal point in medicinal chemistry. nih.gov The ongoing exploration of hydrazides is driven by the need for new drugs to combat increasing drug resistance and the toxicity associated with some current treatments.

Historical Context of 2,4 Dihydroxybenzohydrazide Research Contributions

While the broader class of benzoic acid hydrazides has been a subject of scientific inquiry for many decades, dedicated research into 2,4-Dihydroxybenzohydrazide specifically appears to be a more recent development. The precursor, 2,4-dihydroxybenzoic acid, is a well-known compound and an important intermediate in the synthesis of pharmaceuticals and dyes. google.com The synthesis of this compound is typically achieved through the reaction of an ester of 2,4-dihydroxybenzoic acid, such as ethyl 2,4-dihydroxybenzoate (B8728270), with hydrazine (B178648) hydrate (B1144303). sigmaaldrich.com

Early research into hydrazides was often focused on their potential as tuberculostatic agents. However, the specific contributions and investigations into the unique properties conferred by the 2,4-dihydroxy substitution pattern on the benzene (B151609) ring have gained momentum in more recent years. This surge in interest is largely attributable to the discovery of its significant biological activities, which has paved the way for its current exploration in medicinal chemistry.

Scope and Objectives of Current Academic Inquiry into 2,4 Dihydroxybenzohydrazide

Modern research on 2,4-Dihydroxybenzohydrazide is predominantly centered on its potential as a precursor for novel therapeutic agents. The primary objectives of these investigations are the design, synthesis, and comprehensive evaluation of its derivatives for various biological activities. A significant area of focus is the development of new antimicrobial and antiproliferative compounds. mdpi.comnih.gov

Recent studies have involved the synthesis of a series of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid. mdpi.com These studies aim to:

Synthesize and characterize new derivatives: This involves the condensation reaction of this compound with various aromatic aldehydes to create a library of novel compounds. mdpi.com

Evaluate antimicrobial activity: The synthesized compounds are screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to identify potential new antimicrobial agents. mdpi.comnih.gov

Assess antiproliferative potential: The cytotoxicity of these derivatives is tested against various human cancer cell lines to discover compounds with potential as anticancer drugs. mdpi.comnih.gov

Investigate structure-activity relationships (SAR): By analyzing how changes in the chemical structure of the derivatives affect their biological activity, researchers can identify key molecular features responsible for their therapeutic effects.

A notable finding from recent research is the significant antiproliferative potential of certain derivatives, such as N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, which has shown high activity against specific cancer cell lines with a high degree of selectivity. mdpi.comnih.gov

Interdisciplinary Research Paradigms for 2,4 Dihydroxybenzohydrazide Studies

Advanced Synthesis of this compound Precursors

Optimized Protocols for 2,4-Dihydroxybenzoic Acid Production

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids. wikipedia.org An optimized, patented process for producing 2,4-dihydroxybenzoic acid involves the solid-phase carboxylation of resorcinol (B1680541). google.com This method utilizes a mixture of sodium and potassium bicarbonates or carbonates in a carbon dioxide atmosphere. google.com The reaction is typically carried out in a solids mixer. google.com

Another approach involves reacting resorcinol with sodium alcoholate in an alcohol solvent to form a resorcinol sodium salt solution. This is then reacted with carbon dioxide under supercritical conditions. google.com The use of ultrasound has also been explored to facilitate the Kolbe-Schmitt reaction under milder conditions. researchgate.net

A representative procedure involves heating a mixture of potassium bicarbonate, sodium bicarbonate, and resorcinol at 110°C for 3 hours under a carbon dioxide atmosphere. Subsequent acidification yields 2,4-dihydroxybenzoic acid with a 75% yield and 98.3% purity. The optimal temperature range for this reaction is between 100–120°C.

Mechanistic Insights into Precursor Formation Reactions

The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide, in this case, derived from resorcinol, to carbon dioxide. The electronic properties of the starting phenol (B47542) play a crucial role. The hydroxyl groups on the resorcinol ring activate it towards electrophilic attack. researchgate.net The use of a mixture of sodium and potassium salts is reported to enhance reactivity compared to using only sodium salts. google.com

The reaction mechanism involves the formation of a chelated intermediate, which then undergoes carboxylation. The position of carboxylation is influenced by the reaction conditions. In the synthesis of 2,4-dihydroxybenzoic acid, the carboxylation occurs at the position ortho to one hydroxyl group and para to the other.

Contemporary Synthesis of this compound

The direct synthesis of this compound is most commonly achieved through the hydrazinolysis of an ester of 2,4-dihydroxybenzoic acid.

Refined Hydrazinolysis Routes and Reaction Kinetics

The standard method for preparing this compound involves the reaction of ethyl 2,4-dihydroxybenzoate (B8728270) with hydrazine (B178648) hydrate (B1144303). amerigoscientific.comsigmaaldrich.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). sigmaaldrich.commdpi.com

In a typical procedure, 2,4-dihydroxybenzoic acid is first esterified, for example, with methanol (B129727) in the presence of sulfuric acid, to produce the corresponding methyl ester. This ester is then reacted with hydrazine hydrate in ethanol under reflux for several hours to yield this compound. rsc.org One documented synthesis reports adding 100% hydrazine hydrate slowly to a solution of methyl 2,4-dihydroxybenzoate in 95% ethanol at 0°C. The reaction mixture is allowed to stand for several hours at 0°C, resulting in the crystallization of the product. acs.org

Solvent and Temperature Optimization Strategies for Enhanced Yield

The choice of solvent and reaction temperature significantly impacts the yield and purity of this compound. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction. sigmaaldrich.commdpi.com Refluxing conditions are often employed to ensure the reaction goes to completion. mdpi.com

For instance, one study describes dissolving the hydrazide of 2,4-dihydroxybenzoic acid in ethanol by heating under reflux before adding the appropriate aromatic aldehyde for derivatization. mdpi.com Another method involves ultrasound-assisted synthesis, which has been shown to enhance yields and reduce reaction times in related reactions.

Derivatization Reactions of this compound

The hydrazide functional group of this compound is a versatile handle for a variety of chemical modifications, leading to a wide range of derivatives with diverse applications.

The most common derivatization reaction is the condensation with aldehydes or ketones to form hydrazones. This reaction is typically carried out by refluxing the hydrazide with the corresponding aldehyde or ketone in a solvent like ethanol. mdpi.com The reaction time can vary from 15 to 40 minutes. mdpi.com

A wide array of substituted aromatic aldehydes have been used to synthesize a library of 2,4-dihydroxybenzohydrazone derivatives. mdpi.comnih.gov The electronic and steric properties of the substituents on the aldehyde can influence the reaction yield. For example, aldehydes with electron-donating groups like methoxy (B1213986) often lead to higher yields, while bulky groups can decrease the yield.

Another class of derivatives includes 1,3,4-oxadiazoles, which can be synthesized from diacylhydrazine precursors derived from this compound. rsc.org Additionally, this compound has been used in the synthesis of N-acylhydrazones through reaction with anhydrides like maleic anhydride. helsinki.fi It can also serve as a ligand for the formation of metal complexes. sigmaaldrich.com

Table 1: Selected Hydrazone Derivatives of this compound and Reaction Data

| Compound | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 3 | 4-Methylphenyl | 30 | 98 | 228–230 |

| 7 | 4-Butoxyphenyl | 25 | 98 | 232–234 |

| 11 | 3-Bromo-4-hydroxyphenyl | 29 | 98 | 232 |

| 13 | 4-Propylphenyl | 35 | 23 | 197 |

| 4 | 4-Methoxyphenyl | 30 | 80 | 263 |

This table is based on data from a study by Popiołek et al. (2023). mdpi.com

Condensation Reactions with Aromatic Aldehydes and Ketones for Hydrazone Formation

A primary synthetic route for derivatizing this compound involves condensation reactions with aromatic aldehydes and ketones to form hydrazide-hydrazones. mdpi.com This reaction, a type of nucleophilic addition-elimination, is typically carried out by dissolving this compound in a solvent like ethanol and then adding the appropriate aromatic aldehyde or ketone. mdpi.comchemguide.co.uk The mixture is often heated under reflux, with reaction times ranging from 15 to 40 minutes, until a precipitate, the hydrazone, is formed. mdpi.com The general mechanism involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. chemguide.co.uk

The yields of these condensation reactions can be quite variable, ranging from as low as 23% to as high as 98%. mdpi.com This variability is heavily influenced by the nature of the substituents on the aromatic aldehyde or ketone. For instance, the reaction to form 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide resulted in a low yield of 23%, while the synthesis of 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide and N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide both achieved high yields of 98%. mdpi.com

Below is a table showcasing a selection of hydrazone derivatives synthesized from this compound and various aromatic aldehydes, highlighting the diverse yields and melting points obtained.

Table 1: Synthesis of this compound Derivatives

| Compound Name | Aromatic Aldehyde Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 4-Methylphenyl | 98 | 248 | mdpi.com |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 4-Butoxyphenyl | 98 | Not Specified | mdpi.com |

| N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 3-Bromo-4-hydroxyphenyl | 98 | Not Specified | mdpi.com |

| 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 4-Propylphenyl | 23 | Not Specified | mdpi.com |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2-Hydroxy-3,5-diiodophenyl | 57 | 220 | |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 4-Nitrophenyl | 59 | 252-254 | mdpi.com |

The efficiency of hydrazone formation is significantly impacted by the electronic and steric properties of the substituents on the aromatic aldehyde or ketone. chemsociety.org.ng

Electronic Effects: Electron-withdrawing groups on the aromatic aldehyde generally increase the reactivity of the carbonyl group towards nucleophilic attack by the hydrazine. nih.gov For example, 4-nitrobenzaldehyde, which has a strong electron-withdrawing nitro group, reacts more rapidly than 4-methoxybenzaldehyde, which has an electron-donating methoxy group. nih.gov This is because the electron-withdrawing group increases the partial positive charge on the carbonyl carbon, making it a more favorable target for the nucleophile. nih.gov Conversely, electron-donating groups can decrease the reaction rate. nih.gov Studies on salicylaldehyde (B1680747) hydrazones have shown that electron-donating groups can weaken the intramolecular hydrogen bonding that can form in these molecules. nih.gov

Steric Effects: Steric hindrance can play a significant role in reducing reaction yields. Bulky substituents near the carbonyl group can impede the approach of the this compound nucleophile, thus slowing down the reaction and lowering the yield. nih.gov For instance, the low yield of 23% for the 4-propylphenyl derivative is attributed to steric hindrance. However, the effect of steric hindrance is not always straightforward, as increased substitution does not consistently lead to a decrease in the reaction rate, particularly for ketones. nih.gov

Hydrazones derived from this compound can exist as stereoisomers due to the restricted rotation around the C=N double bond and the N-C(O) amide bond. This can lead to the formation of E/Z geometrical isomers and syn/anti amide conformers. nih.gov

In many cases, the E geometrical isomer is the predominant or single isomer observed. nih.gov However, in some instances, a mixture of conformers can be detected. For example, the ¹H NMR spectrum of certain indole-based aroylhydrazones in DMSO-d₆ at room temperature has shown a 1:1 mixture of syn/anti amide conformers. nih.gov This phenomenon of conformational isomerism can sometimes be resolved by altering the temperature during spectroscopic analysis. nih.gov The specific stereochemistry of these hydrazone derivatives is often confirmed using advanced techniques like 2D NOESY (nuclear Overhauser effect spectroscopy). nih.gov

Oxidative Transformations of this compound

The phenolic hydroxyl groups of this compound and its derivatives make them susceptible to oxidative transformations. nih.gov For instance, similar dihydroxyphenyl compounds can be oxidized by enzymes like tyrosinase to form reactive ortho-quinones. nih.gov These quinones are highly electrophilic and can undergo further reactions. nih.gov In the case of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), its oxidation can lead to the formation of a quinone-methide tautomer, which can then react to form other products. nih.gov The oxidation products of dihydroxy-substituted compounds can also exhibit pro-oxidant activity. nih.gov

Reductive Pathways for this compound Derivatives

The derivatization of this compound can also involve reductive pathways. google.com For example, the carbonyl group of a ketone can be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, provided the molecule is stable under the reaction conditions. rhhz.net Another reductive strategy involves the use of sodium cyanoborohydride (NaBH₃CN) in a solvent like tetrahydrofuran (B95107) (THF). google.com

Other Novel Derivatization Strategies and Their Academic Implications

Beyond the more common condensation and redox reactions, other novel strategies for derivatizing this compound and similar phenolic compounds are being explored. These strategies aim to create a diversity of derivatives with unique properties and potential applications. rhhz.netconsensus.app

One such strategy involves the use of 2,5-dihydroxybenzohydrazide (B94419) (an isomer of this compound) as a reactive matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the analysis of N-glycans. nih.govx-mol.com In this application, the hydrazide group reacts with the reducing end of the carbohydrates, improving their ionization efficiency and allowing for more accurate quantitative analysis. nih.gov This highlights the potential of benzohydrazide (B10538) derivatives in analytical chemistry.

Furthermore, hydrazide linking chemistry is recognized as an attractive method for attaching hydrophobic tags with stable isotope labels to the reducing end of glycans for LC-MS/MS analysis. researchgate.net This derivatization is relatively fast and does not introduce unwanted salts, making it a clean and efficient method for bioanalytical applications. researchgate.net

Fundamental Reaction Mechanisms of Hydrazide-Hydrazone Formation

The condensation reaction between this compound and an aldehyde or ketone to form a hydrazone is a cornerstone of its chemical reactivity. This transformation proceeds through a well-established pathway involving nucleophilic attack and subsequent dehydration.

Detailed Analysis of Nucleophilic Acyl Substitution

The formation of hydrazones from this compound and carbonyl compounds is a classic example of a nucleophilic addition-elimination reaction. ontosight.ai The initial step involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. ontosight.aisoeagra.com This leads to the formation of a tetrahedral intermediate. soeagra.com

The reaction can be represented as follows: this compound + R-CHO/R-CO-R' ⇌ Tetrahedral Intermediate ⇌ Hydrazone + H₂O

Proton Transfer Dynamics in Condensation Reactions

Proton transfer is a critical component of the hydrazone formation mechanism. Following the initial nucleophilic attack, a series of proton transfer steps occur. masterorganicchemistry.com The nitrogen atom of the attacking hydrazide can be deprotonated, while the oxygen atom of the original carbonyl group is protonated, forming a hydroxyl group. soeagra.com This hydroxyl group is a better leaving group than the original oxygen, facilitating the final elimination of water. soeagra.com

The efficiency of these proton transfers can be influenced by the reaction medium and the presence of catalysts. In some cases, intramolecular proton transfer may occur, where a proton is transferred to the leaving hydroxyl group via a cyclic transition state, which can be facilitated by appropriately positioned functional groups within the reactants. nih.gov Theoretical studies on similar hydrazide systems suggest that excited-state intramolecular proton transfer (ESIPT) can also play a role, although this is more relevant to the photophysical properties of the resulting hydrazones. rsc.org

Theoretical and Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Application of Quantum Chemical Methods to Reaction Intermediates

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in studying the structures and energies of reactants, transition states, and intermediates involved in the reactions of this compound. taylor.eduunipd.it These calculations can provide insights into the reaction's energetic profile, helping to identify the rate-determining steps and the most plausible reaction pathways. nih.govrsc.org For instance, DFT calculations can be used to model the geometry of the tetrahedral intermediate and the transition state for its dehydration, providing a deeper understanding of the factors that govern reaction rates. chemrxiv.org

Reaction Path Hamiltonians and Unified Reaction Valley Approach

For a more dynamic understanding of a chemical reaction, the Reaction Path Hamiltonian (RPH) model and the Unified Reaction Valley Approach (URVA) offer a detailed description of the transformation from reactants to products. smu.edu The RPH concept focuses on the region of the potential energy surface along the reaction path, providing information about reaction rates and energy distributions. smu.edu

URVA, an extension of this concept, analyzes the curvature of the reaction path. smu.edu Maxima in the reaction path curvature correspond to significant chemical events, such as bond breaking and formation. smu.edu By decomposing this curvature into contributions from different internal coordinates (bond lengths, angles, etc.), URVA can pinpoint which parts of the molecule are undergoing the most significant changes at each stage of the reaction. This provides a detailed, step-by-step mechanistic picture of the hydrazone formation from this compound. nih.gov

Solvent Effects and Catalysis in this compound Reactivity

The environment in which a reaction is conducted can have a profound impact on its outcome. For the reactions of this compound, both the solvent and the presence of catalysts are key variables.

The choice of solvent can influence reaction rates and yields. rsc.org Polar protic solvents, such as ethanol, are commonly used for the synthesis of hydrazones from this compound. rdd.edu.iq These solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy of the reaction. rsc.org However, the specific interactions between the solvent and the reacting species can be complex, and the optimal solvent may vary depending on the specific reactants and desired outcome. osti.govnih.gov For example, while ethanol is often effective, other solvents like methanol or acetonitrile (B52724) have also been explored.

Table of Reaction Parameters for Hydrazone Synthesis from this compound

| Aldehyde Substituent | Yield (%) | Reaction Time (min) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Methylphenyl | 98 | 16 | 248 | |

| 4-Butoxyphenyl | 98 | Not Specified | Not Specified | nih.gov |

| 3-Bromo-4-hydroxyphenyl | 98 | Not Specified | Not Specified | nih.gov |

| 4-Nitrophenyl | 59 | 36 | 252–254 | |

| 2-Hydroxy-3,5-diiodophenyl | 57 | 40 | 220 | |

| 4-Propylphenyl | 23 | Not Specified | Not Specified | nih.gov |

Table of Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Ethanol | 24.3 | 68 | 5 hours | |

| Methanol | 32.7 | 63 | 4.5 hours | |

| Acetonitrile | 37.5 | 58 | 6 hours |

List of Chemical Compounds

this compound

2,4-dihydroxy-N-[(4-methylphenyl)methylidene]benzohydrazide

N-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide

N-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide

2,4-dihydroxy-N-[(4-propylphenyl)methylidene]benzohydrazide

Ethanol

Methanol

Acetonitrile

Aniline

Hydrazine

Aldehyde

Ketone

Hydrazone

Water

2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide

Stability and Degradation Pathways of this compound and its Derivatives

The stability of this compound and its derivatives is a critical factor influencing their synthesis, storage, and application. The primary pathways through which these compounds may degrade include thermal decomposition, hydrolysis, and photodegradation.

Thermal Stability

This compound exhibits notable thermal stability, as indicated by its high melting point, which is reported to be in the range of 236–250°C. tcichemicals.comchemimpex.combiosynth.com One source specifies a decomposition temperature of 236°C. tcichemicals.com The incorporation of this compound into polymers has been shown to enhance their thermal stability and mechanical properties. chemimpex.com

Derivatives of this compound, specifically hydrazide-hydrazones, also demonstrate considerable thermal stability, with melting points recorded between 197°C and 263°C. mdpi.com The thermal stability of these derivatives is influenced by the nature of the substituents. For instance, derivatives containing methoxy groups tend to have higher melting points, suggesting increased crystallinity and thermal stability. Conversely, the presence of a propyl group has been associated with a lower melting point. mdpi.com Upon combustion or exposure to high temperatures, this compound is expected to decompose into hazardous products, including carbon dioxide, carbon monoxide, and nitrogen oxides. tcichemicals.com

| Compound | Melting Point (°C) |

|---|---|

| This compound | 236-250 |

| 2,4-dihydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide | 263 |

| N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 246 |

| 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 197 |

Hydrolytic Stability and Degradation

The hydrazone linkage in derivatives of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This process involves the cleavage of the C=N bond, yielding the original this compound and the corresponding aldehyde or ketone. smolecule.com

For example, it has been anticipated that the imine bond in certain hydrazone derivatives would readily hydrolyze in an aqueous solution. jst.go.jpresearchgate.net This characteristic has been explored in the design of prodrugs and controlled-release systems. A patent describes the use of a this compound derivative as a hydrolyzable linker for peptide hormones, where the release of the active peptide is triggered by hydrolysis of the hydrazone bond. google.com This process is designed to be sensitive to glucose concentrations, highlighting the potential for controlled degradation. google.com

Photodegradation

While specific studies on the photodegradation of this compound are not extensively documented, the degradation of structurally related phenolic compounds, such as 2,4-dichlorophenol, has been investigated. These studies indicate that phenolic compounds can be degraded through photocatalysis, a process involving the generation of highly reactive oxygen species that break down the organic molecule. irost.irorientjchem.org It is plausible that the phenolic rings and the hydrazide group in this compound and its derivatives could be susceptible to similar photodegradation mechanisms, ultimately leading to mineralization into simpler molecules like carbon dioxide and water. orientjchem.org The efficiency of such degradation would likely depend on factors such as the presence of a suitable photocatalyst, light intensity, and pH.

| Degradation Pathway | Description | Potential Products |

|---|---|---|

| Thermal Degradation | Decomposition at high temperatures. | Carbon dioxide, Carbon monoxide, Nitrogen oxides tcichemicals.com |

| Hydrolysis (of derivatives) | Cleavage of the hydrazone (C=N) bond, typically under acidic or basic conditions. | This compound, corresponding aldehyde or ketone smolecule.comjst.go.jpresearchgate.net |

| Photodegradation | Potential breakdown of the aromatic rings and functional groups upon exposure to light, likely facilitated by a photocatalyst. | Potentially simpler organic molecules, CO2, and H2O orientjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental data on the chemical shifts and coupling constants of the nuclei within the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the downfield region, while the hydrazide and hydroxyl protons exhibit characteristic chemical shifts. The ¹³C NMR spectrum reveals the carbon framework, with distinct signals for the carbonyl carbon and the aromatic carbons.

For more complex structural assignments and to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. mnstate.edu Experiments such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) helps to determine the spatial proximity of protons, which is crucial for confirming stereochemistry. ipb.pt Heteronuclear correlation techniques like HSQC and HMBC link protons to their directly attached carbons and to more distant carbons, respectively, providing a comprehensive map of the molecule's connectivity.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.0 - 8.0 |

| Hydrazide NH | 8.0 - 9.0 |

| Hydroxyl OH | 10.0 - 12.0 |

Data based on typical values for phenolic hydrazides.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 100 - 160 |

| Carbonyl Carbon | 165 - 170 |

Data based on typical values for phenolic hydrazides.

NMR spectroscopy is instrumental in confirming the specific arrangement of substituents (regiochemistry) on the benzene (B151609) ring of this compound and its derivatives. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum provide definitive evidence for the 2,4-disubstitution pattern. For instance, the splitting patterns can distinguish between ortho, meta, and para relationships between protons.

In derivatives of this compound, the introduction of additional substituents leads to predictable changes in the NMR spectra, further confirming the substitution pattern. mdpi.com For example, the formation of Schiff bases with aldehydes results in a new imine proton signal (=CH) in the ¹H NMR spectrum, typically between δ 8-9 ppm, and a corresponding imine carbon signal in the ¹³C NMR spectrum around δ 145-160 ppm. mdpi.com Analysis of the dihedral angle between the benzene rings in some derivatives has been accomplished using X-ray crystallography, showing a relatively planar conformation. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for probing the non-covalent interactions that govern its solid-state structure. leidenuniv.nl IR and Raman spectroscopy are often used as complementary techniques, as some vibrational modes may be more active in one than the other. photothermal.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The hydroxyl (O-H) stretching vibrations typically appear as broad bands in the high-frequency region (around 3200-3400 cm⁻¹) due to hydrogen bonding. The hydrazide group exhibits several characteristic vibrations, including N-H stretching vibrations and a strong carbonyl (C=O) stretching band, which is typically observed in the range of 1600-1680 cm⁻¹. rdd.edu.iq

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3400 (broad) |

| Hydrazide (N-H) | Stretching | ~3300 |

| Hydrazide (C=O) | Stretching | 1600 - 1680 |

| Aromatic (C=C) | Stretching | ~1600 |

Data compiled from general values for phenolic hydrazides and related compounds. rdd.edu.iq

The presence of both hydrogen bond donors (hydroxyl and hydrazide N-H groups) and acceptors (carbonyl oxygen and hydroxyl oxygens) in this compound leads to the formation of extensive intra- and intermolecular hydrogen bonding networks in the solid state. nih.gov These interactions significantly influence the positions and shapes of the O-H and N-H stretching bands in the IR spectrum, often causing them to broaden and shift to lower frequencies. americanpharmaceuticalreview.com The study of these vibrational modes provides valuable information about the strength and nature of the hydrogen bonds, which in turn dictate the crystal packing and supramolecular architecture. In some crystalline forms of its derivatives, solvent molecules like water can also participate in and extend the hydrogen bonding network.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 168.15 g/mol . biosynth.com The monoisotopic mass is approximately 168.053 Da. nih.gov

Upon ionization in the mass spectrometer, the this compound molecule (the molecular ion) undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragment ions provides a fingerprint that can confirm the identity of the compound and offer insights into its structure. For instance, the fragmentation of a related isomer, 3,4-Dihydroxybenzohydrazide, shows a top peak at an m/z of 137, which likely corresponds to the loss of the hydrazide moiety. nih.gov Similar fragmentation pathways can be expected for this compound.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 168.15 g/mol | biosynth.com |

| Monoisotopic Mass | 168.05349212 Da | nih.gov |

| Molecular Formula | C₇H₈N₂O₃ | nih.gov |

MALDI-MS Applications and Ionization Enhancement Mechanisms

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of a broad range of molecules, including biomolecules and various organic compounds. wikipedia.orgcreative-proteomics.com In the context of hydrazides, MALDI-MS serves as a powerful tool for characterization. Hydrazide derivatives, in some instances, can function as reactive matrices themselves, facilitating the ionization of other analytes.

The ionization mechanism in MALDI is a multi-step process that begins with the sample being mixed with a suitable matrix material and co-crystallized on a metal plate. wikipedia.org A pulsed laser then irradiates the sample, leading to the ablation and desorption of both the sample and the matrix. wikipedia.org The analyte molecules are subsequently ionized, typically through protonation or deprotonation in the plume of ablated material, before being accelerated into the mass analyzer. wikipedia.org

To enhance ionization efficiency and improve the quality of MALDI-MS analysis for compounds like this compound and its derivatives, the use of combinatorial matrices has been explored. For instance, a mixture of matrices such as 2,5-dihydroxybenzoic acid (DHB) and other hydrazide-based compounds can improve co-crystallization and ionization, leading to more reliable quantitative analysis. The choice of matrix is critical, as it absorbs the laser energy and facilitates the transfer of protons to the analyte, leading to the formation of quasimolecular ions like [M+H]⁺ or [M+Na]⁺. wikipedia.org While the specific ionization enhancement mechanisms for this compound are not extensively detailed in the literature, the general principles of MALDI suggest that its hydroxyl and hydrazide functionalities would play a key role in the proton transfer processes.

ESI-MS and LC-MS/MS for Complex Mixture Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and its tandem version, LC-MS/MS, are indispensable techniques for the analysis of complex mixtures and the structural elucidation of individual components. nih.govresearchgate.net ESI is a soft ionization method that produces ions directly from a solution, often resulting in multiply charged ions, which is particularly useful for large molecules. longdom.org

For compounds like this compound and its derivatives, Liquid Chromatography (LC) is first employed to separate the components of a mixture. mdpi.com The separated analytes are then introduced into the mass spectrometer. In ESI-MS, the fragmentation of a molecule can be induced in the gas phase, and the resulting fragmentation patterns provide valuable information for structural identification. nih.gov While specific ESI-MS fragmentation patterns for this compound are not extensively documented, studies on similar phenolic C-glycosides show that common fragmentation pathways include water loss followed by ring discovery and alpha cleavages in the sugar moieties. nih.gov

LC-MS/MS methods have been developed for the quantitative analysis of related compounds in biological samples, demonstrating good linearity and accuracy. researchgate.net These methods often involve a derivatization step to improve chromatographic separation and detection sensitivity. researchgate.net For instance, the reaction of hydrazides with aldehydes or ketones to form hydrazones is a common strategy. The analysis of these derivatives by LC-MS/MS allows for the sensitive and selective determination of the parent compound in complex matrices. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been extensively applied to derivatives of this compound, providing detailed insights into their molecular geometry and intermolecular interactions. nih.govnih.govresearchgate.netiucr.orgutexas.edu The Cambridge Structural Database (CSD) serves as a primary repository for such crystallographic data. ijarst.com

The general procedure involves growing single crystals of the compound, which are then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map and, subsequently, the precise positions of the atoms in the crystal lattice. msu.edu

The crystal structures of this compound derivatives reveal extensive networks of hydrogen bonds that dictate the supramolecular architecture. nih.govnih.govresearchgate.net Both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular hydrogen bonds, such as those between the hydroxyl groups and the nitrogen atoms of the hydrazone linkage (O—H···N and O—H···O), contribute to the stabilization of the molecular conformation and promote planarity. nih.govnih.gov

Table 1: Representative Hydrogen Bond Geometries in this compound Derivatives Data extracted from crystallographic studies of various derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1—H1A···O1 | 0.89(1) | 1.93(3) | 2.661(3) | 138(4) | iucr.org |

| O2—H2···O1 | 0.82 | 1.79 | 2.518(2) | 147 | researchgate.net |

| O3—H3A···O1i | 0.82 | 1.85 | 2.665(2) | 169 | utexas.edu |

| O2—H2B···O5 | 0.82 | 1.87 | 2.674(3) | 168 | utexas.edu |

The conformation of this compound derivatives is characterized by the relative orientation of the two benzene rings and the geometry of the hydrazone linker. X-ray diffraction studies consistently show that these molecules adopt an E configuration with respect to the C=N double bond. nih.govnih.goviucr.org

The molecule is often not perfectly planar, with a dihedral angle between the two benzene rings that can vary depending on the substituents. For example, in N′-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, the dihedral angle is a mere 2.6 degrees, indicating a nearly planar conformation. nih.gov In contrast, for N′-(2,3-dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide and N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, the dihedral angles are 8.5 (3)° and 18.1 (2)°, respectively, indicating a more twisted structure. researchgate.netiucr.org

Torsion angles along the hydrazone backbone further define the molecular shape. For instance, in N′-(5-Chloro-2-hydroxybenzylidene)-2,4-dihydroxybenzohydrazide, the C(9)–C(8)–N(2)–N(1) and C(1)–N(1)–N(2)–C(8) torsion angles are -174.10 (14)° and 177.27 (15)°, respectively, confirming the trans arrangement. nih.gov

Table 2: Selected Crystallographic and Conformational Data for this compound Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Key Torsion Angles (°) | Reference |

| N′-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | Triclinic | P1 | 2.6 | - | nih.gov |

| N′-(5-Chloro-2-hydroxybenzylidene)-2,4-dihydroxybenzohydrazide methanol monosolvate | Monoclinic | P2₁/c | 10.53 (3) | C(9)–C(8)–N(2)–N(1): -174.10(14) | nih.gov |

| N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | Orthorhombic | Pbca | 18.1 (2) | C9—C8—N2—N1: 2.9(2) | researchgate.net |

| N′-(2,3-dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide | Monoclinic | Cc | 8.5 (3) | - | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.net The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. In molecules with conjugated π-systems, such as this compound, the most significant absorptions correspond to π → π* transitions.

For derivatives of this compound, the primary absorption bands are typically observed in the range of 300 to 350 nm. nih.gov The exact position and intensity of these bands are influenced by the extent of conjugation and the presence of various substituents on the aromatic rings. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed transitions. nih.gov

The solvent environment can also affect the UV-Vis spectrum, causing shifts in the absorption maxima (solvatochromism). This sensitivity to the chemical environment makes UV-Vis spectroscopy a useful tool for studying the behavior of this compound in different media.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. nih.govsielc.com

For purity analysis, a reversed-phase HPLC method is often used. nih.gov A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. nih.gov The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are typically confirmed by this method. nih.gov

TLC is a simpler and faster technique used to monitor the progress of reactions and for preliminary purity checks. msu.edu For hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid, a mobile phase of chloroform-ethanol has been used, with visualization of the spots under UV light. researchgate.net

For the separation of isomers of dihydroxybenzoic acids, specialized HPLC columns, such as those designed for hydrogen-bonding interactions, can be effective. The retention times can be manipulated by adjusting the composition of the mobile phase, including the organic solvent ratio and the concentration of additives like formic acid or ammonium (B1175870) formate.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. advancechemjournal.com It is widely employed for the separation, identification, and quantification of the compound, ensuring the purity of synthesized batches. advancechemjournal.comresearchgate.net The principle of HPLC involves injecting a sample into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analyte between the two phases. advancechemjournal.comresearchgate.net

In the context of this compound and its derivatives, reversed-phase HPLC is the most common modality. researchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The purity of this compound is routinely confirmed by HPLC, with commercial suppliers and research laboratories reporting purities of 97% or higher. chemimpex.com For instance, analyses have confirmed purities of >98.0%. tcichemicals.comavantorsciences.com

The utility of HPLC extends to the analysis of reaction mixtures during the synthesis of this compound derivatives, such as hydrazones. mdpi.comresearchgate.net It allows for the monitoring of reaction progress and the purification of the final products. A related compound, 2,5-dihydroxybenzohydrazide, has been successfully utilized as a derivatizing agent for the HPLC analysis of aliphatic aldehydes, highlighting the suitability of the dihydroxybenzohydrazide scaffold for HPLC-based methods. tandfonline.com

Table 1: Reported Purity of this compound Determined by HPLC

| Source/Supplier | Reported Purity (%) | Analysis Method |

| TCI AMERICA | >98.0 | HPLC (Titration) |

| Chem-Impex | ≥ 97 | HPLC |

| Sigma-Aldrich | 97 | Assay |

This table is generated based on data from multiple sources. chemimpex.comtcichemicals.comsigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. scirp.org Direct analysis of this compound by GC is generally not feasible due to its low volatility, a consequence of its polar functional groups (hydroxyl and hydrazide) and relatively high molecular weight, which result in a high melting point (243-250 °C). chemimpex.comsigmaaldrich.comsigmaaldrich.com

To make this compound and its derivatives amenable to GC analysis, a crucial step of chemical derivatization is required. scirp.orgsigmaaldrich.com Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability. jfda-online.com For compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH2) groups, trimethylsilylation is a common and effective derivatization technique. sigmaaldrich.com

This process involves reacting this compound with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction replaces the active hydrogens on the hydroxyl and hydrazide groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility.

The resulting volatile TMS-derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov This hyphenated technique allows for both the separation of the derivatives and their structural elucidation based on their mass fragmentation patterns. scirp.org While specific GC analysis data for this compound is not extensively published, the principles of derivatization are well-established for similar phenolic and amine-containing compounds. nih.govtcichemicals.com It is important to note that the stability of certain derivatives at high temperatures can be a challenge; for example, 2,4-dinitrophenylhydrazone (DNPH) derivatives can be unstable in a hot GC inlet, a consideration that may apply to some hydrazone derivatives of this compound. chromforum.org

Table 2: Hypothetical GC-MS Data for a Trimethylsilyl Derivative of this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative | Tris(trimethylsilyl)-2,4-dihydroxybenzohydrazide |

| GC Column | e.g., 5% Phenyl Methyl Siloxane |

| Expected Retention Time | Dependent on specific GC conditions |

| Mass Spectrometry (MS) | Electron Ionization (EI) |

| Expected Molecular Ion (M+) | m/z value corresponding to the TMS-derivative |

| Key Fragmentation Ions | Characteristic fragments indicating loss of TMS groups or parts of the original molecule |

This table is illustrative of the type of data obtained from GC-MS analysis following derivatization and does not represent actual experimental results.

Computational Chemistry and Molecular Modeling of 2,4 Dihydroxybenzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry of 2,4-dihydroxybenzohydrazide and its derivatives, determining the most stable three-dimensional conformation by finding the minimum energy state.

Theoretical calculations for related compounds, such as hydrazone derivatives, have been successfully performed using DFT methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G+(d,p) or 6-311G(d,p). dergipark.org.trnih.gov These calculations provide valuable data on geometric parameters (bond lengths and angles), vibrational frequencies, and the distribution of electronic charge within the molecule. For instance, the analysis of the Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, helps to identify the electron-rich and electron-poor regions of the molecule. nih.gov The red-colored areas on an MEP map indicate negative electrostatic potential, highlighting regions prone to electrophilic attack, such as around the oxygen atoms of the hydroxyl and carbonyl groups. In contrast, blue-colored areas represent positive potential, typically around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), provide significant information about the molecule's kinetic stability, polarizability, and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the biological activity of compounds.

For derivatives of this compound, such as Schiff bases, DFT calculations have been used to determine these values. The calculated energies help in understanding the charge transfer interactions that can occur within the molecule, which are often essential for their biological function. nih.gov

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

Molecular docking simulations are used to place this compound or its derivatives into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with more negative values indicating stronger binding.

Studies on related benzhydrazide derivatives have used this approach to predict their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and dihydrofolate reductase (DHFR). pensoft.netekb.eg For example, in a study of 4-hydroxybenzohydrazide derivatives, docking was performed to evaluate their binding affinities within the active sites of MAO-B and AChE. pensoft.net The results, including the docking scores, help to identify which derivatives are most likely to be potent inhibitors.

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Staphylococcus aureus DHFR (2W9H) | Hydrazone of 3,4,5-trimethoxybenzohydrazide | -7.9 | LEU5, PHE92, LEU27, ILE50 |

| Monoamine Oxidase B (2V5Z) | Derivative of 4-hydroxybenzohydrazide | -8.2 | TYR435, TYR398, ILE199 |

| Acetylcholinesterase (4EY7) | Derivative of 4-hydroxybenzohydrazide | -10.9 | TRP86, TYR337, PHE338 |

Beyond predicting binding affinity, docking simulations provide a detailed profile of the intermolecular interactions between the ligand and the protein. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH groups in this compound) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzene (B151609) ring) and hydrophobic residues of the protein (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: An interaction between aromatic rings, such as the benzene ring of the ligand and the rings of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing the docked pose allows researchers to identify the key amino acid residues in the active site that form these critical interactions, providing a rational basis for designing more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the binding pose, and the conformational changes that may occur upon ligand binding. nih.gov

MD simulations are typically performed on the most promising ligand-protein complexes identified through molecular docking. The simulation tracks the movements of the ligand within the binding site and the corresponding changes in the protein structure over a period of nanoseconds to microseconds.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions, such as loops, indicate greater flexibility.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important hydrogen bonding interactions.

These simulations can confirm the stability of the interactions predicted by docking and provide a more accurate estimation of the binding free energy, offering a comprehensive understanding of the conformational landscape and the dynamics of the ligand-target interaction. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) of this compound

The exploration of the biological potential of this compound has been significantly advanced through computational chemistry and molecular modeling, with a particular focus on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational approaches are instrumental in understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of more potent and selective derivatives.

Elucidation of Key Structural Motifs for Bioactivity

SAR studies on derivatives of this compound, particularly its hydrazone forms, have successfully identified several structural motifs that are crucial for their biological activities. By systematically modifying the chemical structure and observing the corresponding changes in bioactivity, researchers have been able to pinpoint key functional groups and their positions on the molecular scaffold.

One significant area of investigation has been the antiproliferative activity of this compound-hydrazones. A study involving a series of twenty-four such derivatives revealed that the presence of a nitrophenyl substituent is a key determinant for inhibiting cancer cell proliferation. Specifically, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide demonstrated remarkable inhibitory potential against the LN-229 glioblastoma cell line, with an exceptionally low IC50 value of 0.77 µM. mdpi.comnih.govresearchgate.net This finding underscores the importance of the nitro group at the para position of the phenyl ring for potent anticancer activity. The same study also highlighted the promising antiproliferative properties of the derivative with a nitro group at the ortho position, N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, against renal adenocarcinoma (769-P) and lung cancer (H1563) cell lines. mdpi.com

In the context of antibacterial activity, SAR studies have pointed to different structural requirements. For instance, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide was identified as a potent antibacterial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimal inhibitory concentration (MIC) of 3.91 µg/mL. mdpi.comnih.govresearchgate.net This highlights the significance of the diiodo-substituted salicylic (B10762653) aldehyde moiety for antibacterial efficacy.

Furthermore, research on other closely related benzohydrazide (B10538) derivatives has provided valuable insights that can be extrapolated to the 2,4-dihydroxy scaffold. For example, in a study of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives as tyrosinase inhibitors, it was observed that substitutions on the phenyl ring had a pronounced effect on inhibitory potency. nih.gov A 4-fluorophenyl substitution resulted in the highest potency, and increasing the bulkiness of the substituent at the para position was found to be negatively correlated with inhibitory activity. nih.gov This suggests that both electronic and steric effects of the substituents play a crucial role in the bioactivity of these compounds.

The table below summarizes the key structural motifs of this compound derivatives and their associated bioactivities.

| Derivative Name | Key Structural Motif | Associated Bioactivity |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 4-nitrophenyl group | Potent antiproliferative activity |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 2-nitrophenyl group | Promising antiproliferative activity |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 2-hydroxy-3,5-diiodophenyl group | Strong antibacterial activity |

In Silico Design of Novel this compound Derivatives

The insights gained from SAR and QSAR studies serve as a foundation for the in silico design of novel this compound derivatives with enhanced or targeted biological activities. This rational design process leverages computational tools to predict the bioactivity of virtual compounds before their actual synthesis, thereby saving time and resources.

QSAR models provide mathematical equations that correlate the structural properties of molecules with their biological activities. For instance, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives, a structurally similar class of compounds, as anti-E. coli agents resulted in a statistically significant model with good predictive power. chalcogen.ro This study led to the development of a pharmacophore hypothesis, which is an ensemble of steric and electronic features that is necessary for optimal interaction with a specific biological target. Such pharmacophore models can be used as templates to design new molecules that fit the required features for high bioactivity.

The general workflow for the in silico design of novel this compound derivatives based on SAR and QSAR findings involves several steps:

Development of a QSAR model: A dataset of this compound derivatives with known biological activities is used to build a predictive QSAR model. This model quantitatively relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed bioactivity.

Identification of key features: The QSAR model helps to identify the molecular descriptors that have the most significant impact on the desired biological activity. This corroborates the findings from SAR studies and provides a quantitative measure of the importance of different structural motifs.

Virtual library generation: Based on the identified key features, a virtual library of novel this compound derivatives is generated by computationally modifying the parent structure. This can involve adding, removing, or substituting different functional groups at various positions.

In silico screening: The generated virtual library is then screened using the developed QSAR model to predict the bioactivity of each novel derivative. This allows for the prioritization of compounds that are most likely to exhibit high activity.

Molecular docking and dynamic simulations: The most promising candidates from the virtual screening can be further investigated using molecular docking and molecular dynamics simulations. These techniques can predict the binding affinity and interaction patterns of the designed molecules with their biological target, providing a deeper understanding of their mechanism of action at the molecular level.

An example of this approach can be seen in the design of new hydrazone antioxidants, where a previously developed QSAR model was used for the in silico screening of a new set of derivatives. scispace.com This process allowed for the identification of compounds with the best antioxidant potentials, which were then further investigated using thermodynamic studies to understand their free radical-scavenging mechanisms. scispace.com A similar strategy can be applied to the design of novel this compound derivatives for various therapeutic applications, guided by the specific structural requirements for each target bioactivity.

The table below outlines a hypothetical in silico design workflow for novel this compound derivatives.

| Step | Description | Computational Tools |

| 1 | QSAR Model Development | Statistical software, specialized QSAR software |

| 2 | Virtual Library Generation | Molecular modeling software |

| 3 | In Silico Bioactivity Prediction | Developed QSAR model |

| 4 | Prioritization of Candidates | Based on predicted bioactivity scores |

| 5 | Mechanistic Studies | Molecular docking and dynamics simulation software |

Medicinal Chemistry and Biological Activity of 2,4 Dihydroxybenzohydrazide and Its Derivatives

Antimicrobial Research Applications

The therapeutic potential of 2,4-Dihydroxybenzohydrazide and its derivatives has been a subject of significant scientific inquiry, particularly in the realm of antimicrobial research. These compounds have demonstrated a noteworthy spectrum of activity against various microbial pathogens, including resilient strains of bacteria and fungi.

Efficacy Against Gram-Positive Bacterial Strains, Including MRSA

Derivatives of this compound have shown promising antibacterial activity against a range of Gram-positive bacteria. mdpi.comnih.gov One of the most significant findings is their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. mdpi.comnih.govnih.gov

In a study investigating a series of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, several compounds exhibited potent anti-MRSA activity. mdpi.com Notably, the derivative 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (compound 18 in the study) displayed a Minimal Inhibitory Concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus ATCC 43300 (MRSA). mdpi.comnih.gov This particular compound demonstrated twice the activity of the reference drug nitrofurantoin (B1679001) against the MRSA strain. mdpi.com

Furthermore, this same derivative showed even greater potency against other Gram-positive strains. mdpi.com It was four times more active than nitrofurantoin against Staphylococcus epidermidis ATCC 12228, with a MIC of 0.98 µg/mL. mdpi.com Its activity against Micrococcus luteus ATCC 10240 was exceptionally high, with a MIC of 0.48 µg/mL, which was 130 times more potent than nitrofurantoin and twice as effective as ciprofloxacin (B1669076) and cefuroxime. mdpi.com The parent compound, 2,4-dihydroxybenzoic acid, also showed inhibitory activity against the Staphylococcus aureus MRSA strain with a MIC of 0.5 mg/mL. mdpi.comnih.gov

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Compound/Strain | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) | M. luteus ATCC 10240 MIC (µg/mL) |

|---|---|---|---|

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | 3.91 | 0.98 | 0.48 |

| Nitrofurantoin (Reference) | 7.81 | 3.91 | 62.5 |

| Ciprofloxacin (Reference) | Not Reported | Not Reported | 0.98 |

| Cefuroxime (Reference) | Not Reported | Not Reported | 0.98 |

Efficacy Against Gram-Negative Bacterial Strains

The antimicrobial activity of 2,4-dihydroxybenzoic acid and its derivatives extends to Gram-negative bacteria. mdpi.comnih.gov Research has indicated that among various phenolic acids, 2,4-dihydroxybenzoic acid was uniquely active against several Gram-negative pathogens. mdpi.comnih.gov It demonstrated a Minimal Inhibitory Concentration (MIC) of 1.0 mg/mL against Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae. mdpi.comnih.gov Further studies confirmed its antimicrobial properties against E. coli and Pseudomonas aeruginosa at a concentration of 2 mg/mL. mdpi.com

One of the synthesized hydrazide-hydrazone derivatives, N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (compound 19), exhibited a broad spectrum of activity, including moderate to mild effects against Gram-negative bacteria with MIC values ranging from 500 to 1000 µg/mL. mdpi.com

Antifungal Activity Studies

Investigations into the antifungal properties of this compound derivatives have revealed their potential to inhibit the growth of pathogenic yeasts. The parent compound, 2,4-dihydroxybenzoic acid, has been shown to possess antifungal activity against Candida albicans at a concentration of 2 mg/mL. mdpi.com

Furthermore, a synthesized derivative, N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide , influenced the growth of Candida spp. strains with Minimal Inhibitory Concentrations (MICs) between 500 and 1000 µg/mL. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound is attributed to its ability to interfere with essential bacterial metabolic pathways. It has been identified as an antibiotic that functions by inhibiting the enzyme chorismate synthase. biosynth.com By binding to this enzyme, this compound effectively blocks the synthesis of folate, a crucial vitamin for bacterial growth and replication. biosynth.com This mechanism disrupts the production of necessary precursors for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial proliferation. biosynth.com

Anticancer and Antiproliferative Research

In addition to their antimicrobial properties, this compound and its derivatives have emerged as subjects of interest in anticancer research. Studies have demonstrated their ability to induce cytotoxicity in various human cancer cell lines, suggesting a potential for the development of novel antiproliferative agents.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MDA-MB-231, HepG2, H1563, LN-229, 769-P)

A series of hydrazide–hydrazones derived from 2,4-dihydroxybenzoic acid have been evaluated for their antiproliferative activity against several human cancer cell lines, with some compounds demonstrating significant and selective cytotoxicity. mdpi.comnih.gov

One of the most potent derivatives identified was N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (compound 21). mdpi.comnih.gov This compound exhibited remarkable activity against the LN-229 glioblastoma cell line, with an exceptionally low IC50 (Inhibitory Concentration 50%) value of 0.77 µM. mdpi.comnih.gov It also showed significant cytotoxicity against the 769-P renal cell adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values of 12.39 µM and 7.81 µM, respectively. mdpi.com A key finding was the high selectivity of this compound for cancer cells, as it displayed almost no cytotoxic effect on the normal human embryonic kidney cell line (HEK-293). mdpi.com

Another derivative, N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (compound 19), was found to be most cytotoxic towards 769-P cells (IC50 = 45.42 µM) and also showed activity against the H1563 lung cancer cell line (IC50 = 65.67 µM). mdpi.com Its lowest antiproliferative activity was observed against the LN-229 cell line (IC50 = 130.17 µM). mdpi.com

Furthermore, studies on the parent compound, 2,4-dihydroxybenzoic acid, have indicated its cytotoxic effects on the MDA-MB-231 human breast cancer cell line. mdpi.com

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives Against Human Cancer Cell Lines

| Compound | LN-229 (Glioblastoma) | 769-P (Renal) | HepG2 (Liver) | H1563 (Lung) |

|---|---|---|---|---|

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 0.77 | 12.39 | 7.81 | Not Reported |

| N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 130.17 | 45.42 | Not Reported | 65.67 |

Selectivity Towards Cancer Cells Versus Normal Cells

A critical objective in the development of anticancer agents is achieving high selectivity, ensuring that the therapeutic compounds are significantly more toxic to cancer cells than to healthy, normal cells. Derivatives of this compound have demonstrated promising selectivity in this regard.

In vitro studies on a series of hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid have confirmed their high selectivity. mdpi.com These compounds were found to be more cytotoxic against various human cancer cell lines—including lung (H1563), renal (769-P), liver (HepG2), and glioblastoma (LN-229)—than against the normal human embryonic kidney cell line (HEK-293). mdpi.com The selectivity index (SI), a ratio of the IC₅₀ value for normal cells to that for cancer cells, is a key metric where a value greater than 1.0 indicates a compound is more active against cancer cells. researchgate.net

One derivative, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, exhibited a particularly high degree of selectivity. mdpi.com While it showed potent antiproliferative activity against several cancer lines, with an exceptionally low IC₅₀ value of 0.77 µM against the glioblastoma LN-229 cell line, it had almost no cytotoxic effect on the normal physiological cell line. mdpi.com This high selectivity suggests a favorable therapeutic window, minimizing potential damage to healthy tissues. Other derivatives with a nitrophenyl substituent also showed promising results, indicating the importance of this chemical group for selective anticancer activity. mdpi.com In contrast, derivatives featuring halogen substituents showed a marked decrease in antiproliferative potential. mdpi.com

| Compound | Cell Line | Cell Type | IC₅₀ (µM) mdpi.com |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P | Renal Adenocarcinoma | 45.42 |

| H1563 | Lung Adenocarcinoma | 65.67 | |

| LN-229 | Glioblastoma | 130.17 | |

| HEK-293 | Normal Kidney | >200 | |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | Glioblastoma | 0.77 |

| HepG2 | Hepatocellular Carcinoma | 7.81 | |

| 769-P | Renal Adenocarcinoma | 12.39 | |

| HEK-293 | Normal Kidney | >200 | |

| N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 | Lung Adenocarcinoma | 101.14 |

| LN-229 | Glioblastoma | 156.77 | |

| HEK-293 | Normal Kidney | >200 |